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Compound of Interest

Compound Name: CG428

cat. No.: B11929720

An In-Depth Technical Guide to the Biological Activity of CG428 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the biological activity of
CG428, a first-in-class, potent, and selective degrader of Tropomyosin Receptor Kinase (TRK).
CG428 functions as a Proteolysis Targeting Chimera (PROTAC), offering a novel therapeutic
modality for cancers driven by oncogenic TRK fusion proteins.

Core Mechanism of Action

CG428 is a heterobifunctional small molecule designed to induce the targeted degradation of
TRK proteins via the ubiquitin-proteasome system.[1][2] It operates by hijacking the cell's
natural protein disposal machinery. The molecule consists of two active moieties connected by
a chemical linker:

» A TRK-binding moiety: This ligand is based on a pan-TRK kinase inhibitor (GNF-8625) that
binds to the intracellular kinase domain of TRK proteins.[3][4]

e An E3 Ligase-recruiting moiety: This ligand is a derivative of thalidomide, which recruits the
Cereblon (CRBN) E3 ubiquitin ligase.[3][5]

The mechanism of action unfolds in a catalytic cycle:

e Ternary Complex Formation: CG428 simultaneously binds to both the TRK protein and the
CRBN E3 ligase, forming a transient ternary complex (TRK-CG428-CRBN).[1][6]
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 Ubiquitination: The proximity induced by the ternary complex allows the E3 ligase to tag the
TRK protein with a polyubiquitin chain.[2]

» Proteasomal Degradation: The polyubiquitinated TRK protein is recognized and
subsequently degraded by the 26S proteasome.[6]

» Recycling: CG428 is then released and can initiate another cycle of degradation, allowing it
to act at sub-stoichiometric concentrations.[1][6]
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Caption: Catalytic cycle of CG428-mediated TRK protein degradation.

Biological Activity & Quantitative Data
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The primary biological activity of CG428 has been characterized in the KM12 human colorectal
carcinoma cell line.[7][8] This cell line is a key model as it endogenously expresses the TPM3-
TRKA oncogenic fusion protein, a constitutively active kinase that drives cancer cell
proliferation.[7][9]

Potency of Protein Degradation and Pathway Inhibition

CG428 induces potent and rapid degradation of the TPM3-TRKA fusion protein and inhibits its
downstream signaling. The key downstream event affected is the phosphorylation of
Phospholipase C gamma 1 (PLCyl), a critical step in the TRK signaling cascade.[3][10]

Parameter Cell Line Target Value Reference
DCso KM12 TPM3-TRKA
_ _ 0.36 nM [3]
(Degradation) (colorectal) Fusion
HEL
DCso . .
) (erythroleukemia  Wild-Type TRKA  2.23 nM [3]
(Degradation)
o KM12 p-PLCy1
ICso (Inhibition) 0.33 nM [3]
(colorectal) (Tyr783)

o DCso (Degradation Concentration 50): The concentration of CG428 required to degrade 50%
of the target protein.

¢ |Cso (Inhibitory Concentration 50): The concentration of CG428 required to inhibit 50% of the
downstream signaling event (PLCy1 phosphorylation).

Anti-proliferative Activity

By degrading the primary oncogenic driver, CG428 effectively inhibits the growth of cancer cells
dependent on TRK signaling. Its potency is significantly higher than that of the parent TRK
kinase inhibitor from which its binding moiety was derived.[3][11]

Parameter Cell Line Value Reference

ICso (Cell Growth) KM12 (colorectal) 2.9nM [3]
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TRK Signaling and Point of Intervention

NTRK gene fusions lead to the expression of chimeric TRK proteins that are constitutively
active, meaning they signal continuously without the need for their natural ligand, nerve growth
factor (NGF).[7] This aberrant signaling activates downstream pathways, primarily the
RAS/RAF/MEK/ERK and PISK/AKT pathways, promoting cell proliferation, survival, and
migration. CG428 intervenes at the very top of this cascade by eliminating the TRK fusion
protein itself, thereby shutting down all downstream signaling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11929720#biological-activity-of-cg428-in-cancer-cell-
lines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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